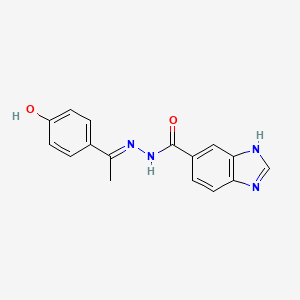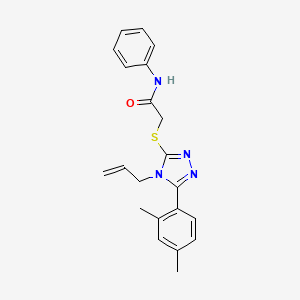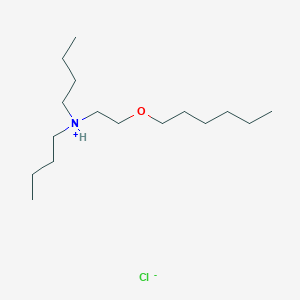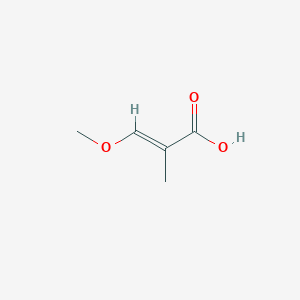
(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is quite a mouthful, so let’s break it down. It’s a purine derivative with a hydrazine moiety and a phenoxyethyl group.
- The structure consists of a purine core (similar to adenine and guanine) with additional substituents.
- The (E)-8 indicates the geometry of the double bond.
- The compound likely has interesting biological properties due to its hybrid structure.
Vorbereitungsmethoden
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multiple steps.
- Researchers might explore variations of hydrazine coupling reactions, followed by functionalization of the purine core.
Analyse Chemischer Reaktionen
Oxidation: The compound could undergo oxidation at various positions (e.g., the methoxy group or the phenoxyethyl side chain).
Reduction: Reduction of the hydrazine group could yield interesting intermediates.
Substitution: The phenoxyethyl group could be substituted with other functional groups.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve peracids, while reduction could use hydrides.
Major Products: Without experimental data, we can’t pinpoint exact products, but derivatives with modified substituents are likely.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers might study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with enzymes, receptors, or nucleic acids.
Medicine: Assessing its pharmacological properties, such as anticancer or antiviral activity.
Industry: If scalable synthesis methods are developed, it could find applications in drug development or materials science.
Wirkmechanismus
- This requires experimental data, but we can speculate:
Molecular Targets: It might interact with enzymes, receptors, or nucleic acids due to its hybrid structure.
Pathways: It could affect cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct analogs, but researchers might compare it to other purine derivatives or hydrazine-containing compounds.
Remember, this compound’s detailed investigation would require lab work and collaboration among chemists, biologists, and pharmacologists
Eigenschaften
Molekularformel |
C22H22N6O4 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O4/c1-27-19-18(20(29)25-22(27)30)28(12-13-32-17-6-4-3-5-7-17)21(24-19)26-23-14-15-8-10-16(31-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,26)(H,25,29,30)/b23-14+ |
InChI-Schlüssel |
JUHYQYURUVGCBN-OEAKJJBVSA-N |
Isomerische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CCOC4=CC=CC=C4 |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCOC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)


![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)





![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)
